molecular formula C6H11NO4 B12739608 (4R)-4-Methyl-D-glutamic acid CAS No. 97550-63-5

(4R)-4-Methyl-D-glutamic acid

Cat. No.: B12739608
CAS No.: 97550-63-5
M. Wt: 161.16 g/mol
InChI Key: KRKRAOXTGDJWNI-QWWZWVQMSA-N
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Description

(4R)-4-Methyl-D-glutamic acid is a chiral derivative of glutamic acid, an important amino acid in the human body This compound is characterized by the presence of a methyl group at the fourth carbon position, which distinguishes it from the standard glutamic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R)-4-Methyl-D-glutamic acid typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method is the asymmetric hydrogenation of a suitable precursor, such as a 4-methyl-substituted α-keto acid, using a chiral rhodium or ruthenium catalyst. The reaction is carried out under hydrogen gas at elevated pressures and temperatures to achieve high enantioselectivity.

Industrial Production Methods

Industrial production of this compound may involve biocatalytic processes using engineered enzymes. These enzymes are designed to selectively catalyze the conversion of substrates to the desired chiral product. The use of biocatalysts offers advantages such as mild reaction conditions, high specificity, and reduced environmental impact.

Chemical Reactions Analysis

Types of Reactions

(4R)-4-Methyl-D-glutamic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding keto acids or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.

    Substitution: The methyl group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Halogenating agents like thionyl chloride (SOCl₂) can be used to introduce halogen atoms into the molecule.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield keto acids, while reduction can produce alcohols.

Scientific Research Applications

(4R)-4-Methyl-D-glutamic acid has diverse applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex molecules.

    Biology: The compound is studied for its role in neurotransmission and as a potential modulator of glutamate receptors.

    Medicine: Research is ongoing to explore its therapeutic potential in neurological disorders.

    Industry: It is used in the production of pharmaceuticals and as a precursor for various chemical syntheses.

Mechanism of Action

The mechanism of action of (4R)-4-Methyl-D-glutamic acid involves its interaction with specific molecular targets, such as glutamate receptors in the nervous system. By binding to these receptors, it can modulate neurotransmission and influence various physiological processes. The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    Glutamic Acid: The parent compound, lacking the methyl group at the fourth position.

    (4S)-4-Methyl-D-glutamic acid: The stereoisomer with the opposite configuration at the fourth carbon.

    4-Methyl-L-glutamic acid: The enantiomer of (4R)-4-Methyl-D-glutamic acid.

Uniqueness

This compound is unique due to its specific chiral configuration, which imparts distinct biochemical properties. Its ability to selectively interact with certain receptors and enzymes makes it valuable for targeted research and therapeutic applications.

Properties

CAS No.

97550-63-5

Molecular Formula

C6H11NO4

Molecular Weight

161.16 g/mol

IUPAC Name

(2R,4R)-2-amino-4-methylpentanedioic acid

InChI

InChI=1S/C6H11NO4/c1-3(5(8)9)2-4(7)6(10)11/h3-4H,2,7H2,1H3,(H,8,9)(H,10,11)/t3-,4-/m1/s1

InChI Key

KRKRAOXTGDJWNI-QWWZWVQMSA-N

Isomeric SMILES

C[C@H](C[C@H](C(=O)O)N)C(=O)O

Canonical SMILES

CC(CC(C(=O)O)N)C(=O)O

Origin of Product

United States

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